Panadiplon

Beschreibung

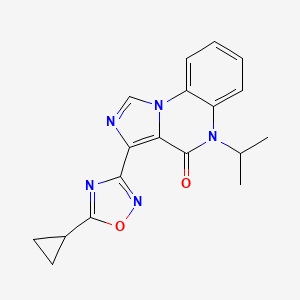

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-propan-2-ylimidazo[1,5-a]quinoxalin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O2/c1-10(2)23-13-6-4-3-5-12(13)22-9-19-14(15(22)18(23)24)16-20-17(25-21-16)11-7-8-11/h3-6,9-11H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEGOFCLSWVVKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2N3C=NC(=C3C1=O)C4=NOC(=N4)C5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40869698 | |

| Record name | 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-5-(propan-2-yl)imidazo[1,5-a]quinoxalin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124423-84-3 | |

| Record name | Panadiplon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124423-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Panadiplon [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124423843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-5-(propan-2-yl)imidazo[1,5-a]quinoxalin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PANADIPLON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4PW0S7ZP7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Panadiplon's Mechanism of Action on GABA-A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Panadiplon (U-78875) is a non-benzodiazepine anxiolytic agent that exerts its pharmacological effects through the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors. It acts as a high-affinity partial agonist at the benzodiazepine (B76468) binding site, exhibiting a degree of selectivity for α5-containing receptor subtypes over those containing the α1 subunit. This profile suggests a potential for anxiolysis with a reduced sedative and amnestic side-effect profile compared to non-selective benzodiazepine full agonists. This technical guide provides a comprehensive overview of this compound's mechanism of action, including its interaction with GABA-A receptors, relevant experimental protocols for its characterization, and an exploration of the downstream signaling pathways. Due to the discontinuation of its clinical development, publicly available quantitative data on this compound's binding affinity and efficacy are limited. Therefore, where specific data for this compound is unavailable, this guide presents data for analogous α-subtype selective benzodiazepine site ligands to provide a comparative context.

Introduction to this compound and GABA-A Receptors

The GABA-A receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system. It is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. The receptor is a pentameric complex composed of various subunits (e.g., α, β, γ), with the specific subunit composition determining its pharmacological properties.

This compound is a quinoxalinone derivative that was developed as an anxiolytic.[1] It interacts with the benzodiazepine binding site on the GABA-A receptor, which is located at the interface of the α and γ subunits. Unlike classical benzodiazepines, which are typically full agonists, this compound is a partial agonist. This means that it produces a submaximal response compared to a full agonist, even at saturating concentrations. Furthermore, this compound displays selectivity for GABA-A receptors containing the α5 subunit, which are highly expressed in the hippocampus and are implicated in learning and memory processes.[2][3] This α5-selectivity was a key feature in its development, aiming to separate the anxiolytic effects (thought to be mediated by α2/α3 subunits) from the sedative and amnestic effects associated with α1 subunit modulation.

Quantitative Pharmacological Profile

Table 1: Comparative Binding Affinities (Ki, nM) of α-Subtype Selective Ligands at Recombinant Human GABA-A Receptors

| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 | Reference |

| Zolpidem (α1-selective) | 15 | 290 | 450 | 590 | [4] |

| L-838,417 (α1-sparing) | 28 | 0.77 | 0.69 | 2.5 | [5] |

| Basmisanil (α5-inverse agonist) | 4.3 | 4.9 | 3.7 | 0.4 |

Note: This table illustrates the concept of subtype selectivity. This compound is reported to have high affinity and selectivity for α5-containing receptors over α1-containing receptors.

Table 2: Comparative Functional Potentiation (EC50, nM and % Max Potentiation) of α-Subtype Selective Ligands at Recombinant Human GABA-A Receptors

| Compound | Subtype | EC50 (nM) | Max Potentiation (%) | Reference |

| Diazepam (Non-selective) | α1β2γ2 | 30 | 150 | |

| α2β2γ2 | 20 | 200 | ||

| α3β2γ2 | 25 | 180 | ||

| α5β2γ2 | 40 | 120 | ||

| TP003 (α3-selective agonist) | α3β3γ2 | 1.4 | 83 |

Note: This table demonstrates the functional consequences of ligand binding. As a partial agonist, this compound would be expected to produce a lower maximal potentiation of the GABA response compared to a full agonist like diazepam.

Signaling Pathways

The primary mechanism of action of this compound is the allosteric potentiation of GABA-A receptor function. This leads to an increased influx of chloride ions and subsequent hyperpolarization of the neuronal membrane, making it less likely to fire an action potential. The α5-containing GABA-A receptors, for which this compound shows selectivity, are predominantly located extrasynaptically and are involved in tonic inhibition. A key aspect of their regulation involves their interaction with the actin-binding protein radixin (B1174762), which anchors these receptors to the cytoskeleton.

The RhoA/ROCK signaling pathway can phosphorylate radixin, leading to the uncoupling of α5-containing GABA-A receptors from the actin cytoskeleton. This process can influence receptor trafficking and the balance between extrasynaptic and synaptic receptor populations, thereby modulating neuronal plasticity.

Experimental Protocols

The following protocols are standard methods used to characterize the interaction of ligands like this compound with GABA-A receptors.

Radioligand Binding Assay ([3H]Flumazenil Displacement)

This assay is used to determine the binding affinity (Ki) of a test compound for the benzodiazepine site on GABA-A receptors.

Materials:

-

Radioligand: [3H]Flumazenil

-

Receptor Source: Membranes prepared from rat brain tissue or from cell lines (e.g., HEK293) stably expressing specific recombinant human GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Determinand: 10 µM Diazepam.

-

Test Compound: this compound or other ligands of interest.

-

Scintillation Cocktail.

-

Glass fiber filters (GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

Procedure:

-

Membrane Preparation: Homogenize brain tissue or cells in ice-cold assay buffer. Centrifuge at 1,000 x g to remove nuclei and debris. Centrifuge the supernatant at 20,000-40,000 x g to pellet the membranes. Wash the pellet by resuspension in fresh buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.

-

Total Binding: Add assay buffer, [3H]Flumazenil (at a final concentration near its Kd, typically 1-2 nM), and the membrane preparation.

-

Non-specific Binding: Add the non-specific binding determinand (10 µM Diazepam), [3H]Flumazenil, and the membrane preparation.

-

Competition: Add the test compound at various concentrations, [3H]Flumazenil, and the membrane preparation.

-

-

Incubation: Incubate the plate at 4°C or room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly terminate the binding by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the functional potentiation of GABA-evoked currents by a test compound in Xenopus oocytes expressing recombinant GABA-A receptors.

Materials:

-

Xenopus laevis oocytes.

-

cRNAs for GABA-A receptor subunits (e.g., αx, βy, γz).

-

Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.5.

-

GABA solutions of various concentrations.

-

Test compound solutions.

-

Two-electrode voltage clamp setup.

Procedure:

-

Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject the oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with ND96 solution. Impale the oocyte with two microelectrodes filled with 3 M KCl and clamp the membrane potential at a holding potential of -60 to -80 mV.

-

GABA Application: Apply a concentration of GABA that elicits a submaximal current (e.g., EC10-EC20) to establish a baseline response.

-

Compound Application: Co-apply the test compound at various concentrations with the same concentration of GABA.

-

Data Acquisition: Record the potentiation of the GABA-evoked current by the test compound.

-

Data Analysis: Construct concentration-response curves by plotting the percentage potentiation against the log concentration of the test compound to determine the EC50 and maximal potentiation.

Toxicological Profile: Hepatotoxicity

The clinical development of this compound was halted due to evidence of liver damage in both animals and human trials. The mechanism of this hepatotoxicity is thought to be idiosyncratic and related to its metabolism.

Mechanism of this compound-Induced Hepatotoxicity:

-

Metabolism: this compound is metabolized to a carboxylic acid derivative, cyclopropane (B1198618) carboxylic acid.

-

Mitochondrial Dysfunction: This metabolite inhibits mitochondrial fatty acid β-oxidation.

-

Depletion of Coenzyme A and Carnitine: The carboxylic acid metabolite is believed to form unusual acyl derivatives, leading to a depletion of hepatic coenzyme A and carnitine.

-

Disruption of Intermediary Metabolism: This results in glycogen (B147801) depletion and disruption of glucose homeostasis.

-

Sensitization to Cellular Stress: While these metabolic disruptions may not directly cause cell death, they render hepatocytes more susceptible to secondary stressors, ultimately leading to apoptosis and necrosis.

Conclusion

This compound is a high-affinity partial agonist at the benzodiazepine site of GABA-A receptors, with a preference for α5-containing subtypes. Its mechanism of action involves the positive allosteric modulation of the receptor, enhancing the inhibitory effects of GABA. While specific quantitative data on its binding and functional profile are scarce, its characterization can be achieved through standard radioligand binding and electrophysiological techniques. The downstream signaling of this compound is primarily mediated by increased chloride conductance, leading to neuronal hyperpolarization. Its interaction with α5-containing receptors also implicates a role in the modulation of extrasynaptic tonic inhibition and neuronal plasticity through pathways involving the cytoskeletal anchoring protein radixin. The idiosyncratic hepatotoxicity associated with a metabolite of this compound ultimately led to the cessation of its clinical development, providing a cautionary tale for drug development professionals. Further research on subtype-selective GABA-A receptor modulators continues to be an active area of investigation for the development of novel therapeutics with improved side-effect profiles.

References

- 1. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activated radixin is essential for GABAA receptor α5 subunit anchoring at the actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Radixin regulates synaptic GABAA receptor density and is essential for (…) - ENS - Départment de biologie [bio.ens.psl.eu]

- 4. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Different GABAA receptor subtypes mediate the anxiolytic, abuse-related, and motor effects of benzodiazepine-like drugs in primates - PubMed [pubmed.ncbi.nlm.nih.gov]

Panadiplon: A Technical Guide for the Nonbenzodiazepine Anxiolytic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Panadiplon (U-78875) is a novel quinoxalinone derivative that acts as a high-affinity partial agonist at the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] Developed as a nonbenzodiazepine anxiolytic, it demonstrated potent anxiolytic effects with a reduced sedative and amnestic profile compared to traditional benzodiazepines in preclinical studies.[1][3] However, the clinical development of this compound was terminated during Phase I trials due to observations of hepatotoxicity in human subjects.[1][4] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, pharmacokinetics, and the experimental findings that defined its therapeutic potential and ultimate discontinuation. Particular emphasis is placed on the available quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Introduction

The search for anxiolytic agents with improved side-effect profiles over classic benzodiazepines has been a significant focus of neuropharmacology research. Nonbenzodiazepine anxiolytics, a structurally diverse class of compounds, aim to achieve anxiolysis with minimal sedation, cognitive impairment, and potential for dependence.[5] this compound emerged as a promising candidate in this class, exhibiting a distinct pharmacological profile as a partial agonist at the GABA-A receptor.[1][2] This document serves as a technical resource, consolidating the available scientific information on this compound for researchers and drug development professionals.

Mechanism of Action

This compound exerts its anxiolytic effects by modulating the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. As a partial agonist, it binds to the benzodiazepine (B76468) site on the GABA-A receptor complex and enhances the effect of GABA, but to a lesser degree than full agonists like diazepam.[1][3] This partial agonism is believed to contribute to its favorable preclinical profile of potent anxiolysis with reduced sedation.[3]

GABA-A Receptor Signaling Pathway

The binding of this compound to the GABA-A receptor potentiates the GABA-induced influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

Quantitative Data

Due to the early termination of its development, publicly available quantitative data for this compound is limited. The following tables summarize the known information.

Table 1: GABA-A Receptor Binding Affinity

| Compound | Receptor Subtype | Ki (nM) | Reference |

| This compound | α5-containing | Exhibits selectivity | [6] |

| This compound | α1-containing | Lower affinity vs α5 | [6] |

| Diazepam | α1β2γ2 | ~4 | [7][8] |

| Diazepam | α2β2γ2 | ~4 | [7][8] |

| Diazepam | α3β2γ2 | ~6 | [7][8] |

| Diazepam | α5β2γ2 | ~3 | [7][8] |

| Note: Specific Ki values for this compound across various alpha subtypes are not readily available in the public domain. Data for Diazepam is provided for comparative context. |

Table 2: Pharmacokinetic Parameters

| Species | Parameter | Value | Reference |

| Human | Half-life (t1/2) | Data not available | |

| Bioavailability (F) | Data not available | ||

| Clearance (CL) | Data not available | ||

| Rat | Half-life (t1/2) | Data not available | |

| Bioavailability (F) | Data not available | ||

| Clearance (CL) | Data not available | ||

| Dog | Half-life (t1/2) | Data not available | |

| Bioavailability (F) | Data not available | ||

| Clearance (CL) | Data not available | ||

| Note: Comprehensive pharmacokinetic data for this compound in humans and preclinical species are not publicly accessible. |

Table 3: Preclinical Anxiolytic Efficacy

| Model | Species | This compound Dose | Effect | Reference |

| Vogel Conflict Test | Rat | 1-3 mg/kg, i.p. | Anticonflict effects similar to diazepam | [3] |

| Cook-Davidson Model | Rat | 1-3 mg/kg, i.p. | Anticonflict effects similar to diazepam | [3] |

| Drug Discrimination | Rat | 0.056 mg/kg (ED50) | Generalized to diazepam | [9] |

| Drug Discrimination | Rat | 1.8 mg/kg (ED50) | Generalized to pentobarbital (B6593769) | [9] |

| Drug Discrimination | Rhesus Monkey | - | Generalized to pentobarbital in 2 of 4 monkeys | [10] |

Table 4: Clinical Trial Data (Phase I)

| Parameter | Finding | Reference |

| Indication | Generalized Anxiety Disorder | [11] |

| Dose | Data not available | |

| Anxiolytic Outcome | Data not available | |

| Adverse Events | Evidence of hepatic toxicity | [1][4] |

| ALT/AST Levels | Dose- and time-related increases observed in preclinical rabbit studies | [4] |

| Note: Specific quantitative data from the human Phase I trials of this compound, including dosing, efficacy, and the incidence and severity of hepatotoxicity, are not publicly available. |

Experimental Protocols

Detailed experimental protocols for the studies involving this compound are not fully available. The following sections provide generalized methodologies based on standard practices for the types of experiments cited.

Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol outlines a general procedure for determining the binding affinity of a compound to the GABA-A receptor.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized in a buffered sucrose (B13894) solution. The homogenate undergoes differential centrifugation to isolate a crude membrane fraction containing the GABA-A receptors. The membrane pellet is washed multiple times to remove endogenous GABA.[12][13]

-

Binding Assay: The prepared membranes are incubated with a specific radioligand for the GABA-A receptor (e.g., [³H]muscimol) and varying concentrations of the test compound (this compound).[12][14] Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., GABA).[12]

-

Data Analysis: Following incubation, the bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is quantified by liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.[14]

Assessment of Drug-Induced Liver Injury in Rabbits

This protocol describes a general method for evaluating the potential hepatotoxicity of a compound in a rabbit model, similar to the studies conducted for this compound.

Methodology:

-

Animal Dosing: Female Dutch-belted rabbits are administered the test compound (this compound) or vehicle orally by gavage daily for a specified period (e.g., 14 days).[4] Multiple dose groups are typically included.[4]

-

Clinical Monitoring: Animals are monitored daily for clinical signs of toxicity, and body weight is recorded regularly.[4]

-

Blood Sampling: Blood samples are collected at baseline and at various time points during the study for analysis of serum chemistry, including liver function tests (e.g., ALT, AST).[4][15]

-

Necropsy and Histopathology: At the end of the study, animals are euthanized, and a full necropsy is performed. The liver is weighed, and sections are collected for histopathological examination to assess for cellular damage, steatosis, and necrosis.[4][15]

Hepatotoxicity

The discontinuation of this compound's clinical development was a direct result of findings of hepatotoxicity in Phase I human trials.[1] Subsequent preclinical studies in Dutch-belted rabbits replicated this toxicity, which was not observed in initial studies in rats, dogs, or monkeys.[1][4]

Proposed Mechanism of Hepatotoxicity

The hepatotoxicity of this compound is attributed to its metabolism to cyclopropane (B1198618) carboxylic acid. This metabolite is thought to inhibit mitochondrial fatty acid β-oxidation, leading to microvesicular steatosis and subsequent hepatocellular injury.[1]

Conclusion

This compound represented a promising development in the field of nonbenzodiazepine anxiolytics, with a preclinical profile suggesting potent anxiolytic efficacy with a reduced burden of sedation and amnesia. Its mechanism as a partial agonist at the GABA-A receptor provided a strong rationale for its therapeutic potential. However, the unforeseen and species-specific hepatotoxicity observed in early clinical trials led to the cessation of its development. The case of this compound underscores the critical importance of thorough preclinical safety evaluation and the challenges of predicting idiosyncratic drug reactions in humans. While this compound itself did not reach the market, the research surrounding it has contributed to a greater understanding of the pharmacology of GABA-A receptor modulators and the mechanisms of drug-induced liver injury. This technical guide serves to consolidate the available knowledge on this compound, providing a valuable resource for future research in anxiolytic drug development and toxicology.

References

- 1. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Behavioral effects of U-78875, a quinoxalinone anxiolytic with potent benzodiazepine antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Induction of a hepatic toxic syndrome in the Dutch-belted rabbit by a quinoxalinone anxiolytic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Drug discrimination analysis of partial agonists at the benzodiazepine site. I. Differential effects of U-78875 across training conditions in baboons and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discriminative stimulus effects of this compound (U-78875), a partial agonist at the benzodiazepine site, in pentobarbital-trained rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzodiazepines in generalized anxiety disorder: heterogeneity of outcomes based on a systematic review and meta-analysis of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PDSP - GABA [kidbdev.med.unc.edu]

- 13. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Assessment of hepatic function in rabbits with steroid-induced cholestatic liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Pharmacological Profile of Panadiplon Versus Benzodiazepines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the pharmacological profiles of panadiplon, a non-benzodiazepine anxiolytic, and traditional benzodiazepines. This compound, a high-affinity partial agonist at the γ-aminobutyric acid type A (GABA-A) receptor, exhibits a distinct pharmacological profile characterized by potent anxiolytic effects with a reduced sedative and amnestic potential compared to full benzodiazepine (B76468) agonists. This document details their comparative receptor binding affinities, functional efficacies, pharmacokinetic properties, and in vivo effects. Methodologies for key experimental procedures are outlined, and signaling pathways are visually represented to provide a clear and in-depth understanding for researchers and drug development professionals.

Introduction

Benzodiazepines have long been the cornerstone of treatment for anxiety and related disorders. Their mechanism of action involves positive allosteric modulation of the GABA-A receptor, enhancing the inhibitory effects of GABA.[1][2][3] However, their clinical utility is often limited by side effects such as sedation, amnesia, and the potential for dependence.[4] This has driven the search for novel anxiolytics with improved side-effect profiles.

This compound (U-78875) emerged as a promising non-benzodiazepine anxiolytic with a unique chemical structure.[5] It acts as a high-affinity partial agonist at the benzodiazepine binding site of the GABA-A receptor. This partial agonism is hypothesized to confer its anxiolytic efficacy while mitigating the sedative and amnestic effects associated with full benzodiazepine agonists. This guide provides a detailed technical comparison of the pharmacological properties of this compound and representative benzodiazepines.

Mechanism of Action at the GABA-A Receptor

Both this compound and benzodiazepines exert their effects by modulating the function of the GABA-A receptor, a ligand-gated ion channel that is the primary mediator of fast inhibitory neurotransmission in the central nervous system.

Benzodiazepines act as positive allosteric modulators (PAMs) of the GABA-A receptor. They bind to a specific site, distinct from the GABA binding site, located at the interface of the α and γ subunits. This binding induces a conformational change in the receptor that increases the frequency of channel opening in the presence of GABA, thereby potentiating the influx of chloride ions and enhancing neuronal inhibition.

This compound , in contrast, is classified as a partial agonist at the benzodiazepine binding site. This means that while it binds to the same site as benzodiazepines, it elicits a submaximal response compared to full agonists like diazepam. This lower intrinsic efficacy is believed to be the molecular basis for its distinct pharmacological profile, providing anxiolysis with reduced sedation.

Signaling Pathway: GABA-A Receptor Modulation

Comparative Pharmacological Data

Receptor Binding Affinity

The affinity of a compound for its target receptor is a key determinant of its potency. The following table summarizes the binding affinities (Ki values) of this compound and several benzodiazepines for different GABA-A receptor α-subunits. Lower Ki values indicate higher binding affinity.

| Compound | α1 (Ki, nM) | α2 (Ki, nM) | α3 (Ki, nM) | α5 (Ki, nM) | Reference(s) |

| This compound | - | - | - | - | |

| Diazepam | 4.1 | 2.9 | 3.5 | 10.3 | |

| Alprazolam | 5.8 | 3.9 | 4.5 | 11.2 | |

| Lorazepam | 2.1 | 1.5 | 2.4 | 5.6 | |

| Clonazepam | 1.5 | 1.1 | 1.6 | 3.2 | |

| Bretazenil | 0.23 | 0.21 | 0.25 | 0.40 |

Functional Efficacy

Functional efficacy describes the ability of a ligand to activate its receptor upon binding. Benzodiazepines are full agonists, meaning they produce a maximal potentiation of GABA-induced currents. This compound, as a partial agonist, produces a submaximal effect.

| Compound | Efficacy at GABA-A Receptor | % Potentiation of GABA Current (approx.) | Reference(s) |

| This compound | Partial Agonist | Lower than full agonists | |

| Diazepam | Full Agonist | ~200-400% | |

| Bretazenil | Partial Agonist | Lower than diazepam |

Pharmacokinetics

The pharmacokinetic profiles of this compound and benzodiazepines influence their onset and duration of action.

| Compound | Tmax (h) | Cmax (ng/mL) | Half-life (h) | Bioavailability (%) | Reference(s) |

| This compound | - | - | - | - | - |

| Diazepam (oral) | 1-1.5 | 200-400 (for 10mg dose) | 20-50 | ~90 | |

| Alprazolam (oral) | 1-2 | 12-22 (for 1mg dose) | 9-16 | 80-100 | |

| Lorazepam (oral) | 2 | ~15 (for 2mg dose) | 10-20 | >90 |

Note: Detailed pharmacokinetic data for this compound in humans is not publicly available due to its discontinuation in clinical development.

In Vivo Effects: Anxiolytic vs. Sedative Profile

The distinct pharmacological profiles of this compound and benzodiazepines translate to different behavioral effects in preclinical models. The elevated plus maze (EPM) is a standard test for anxiolytic activity, while the rotarod test is used to assess motor coordination and sedation.

| Compound | Anxiolytic Effect (EPM) | Sedative Effect (Rotarod) | Reference(s) |

| This compound | Increases open arm time | Minimal impairment at anxiolytic doses | |

| Diazepam | Increases open arm time | Dose-dependent impairment | |

| Bretazenil | Increases open arm time | Less impairment than diazepam |

Note: Quantitative dose-response data for this compound in these specific assays is limited in publicly accessible literature.

Experimental Protocols

GABA-A Receptor Binding Assay

This protocol describes a typical radioligand binding assay to determine the affinity of a test compound for the GABA-A receptor.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized in a buffered sucrose (B13894) solution. The homogenate is subjected to differential centrifugation to isolate a crude membrane fraction containing the GABA-A receptors.

-

Binding Reaction: The prepared membranes are incubated with a constant concentration of a radiolabeled ligand that binds to the benzodiazepine site (e.g., [3H]flumazenil) and varying concentrations of the unlabeled test compound (this compound or a benzodiazepine).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a measure of the test compound's binding affinity.

Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure the functional effects of compounds on GABA-A receptor-mediated currents in cultured neurons or cells expressing recombinant receptors.

Methodology:

-

Cell Culture: Primary neurons or a cell line (e.g., HEK293 cells) expressing specific GABA-A receptor subtypes are cultured on glass coverslips.

-

Pipette Preparation: A glass micropipette with a very fine tip is filled with an internal solution that mimics the intracellular environment.

-

Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-ohm" seal.

-

Whole-Cell Access: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage Clamp and Drug Application: The cell's membrane potential is held constant (voltage-clamped), and GABA, alone or in combination with the test compound, is applied to the cell.

-

Current Recording: The resulting flow of chloride ions through the GABA-A receptors is recorded as an inward current. The potentiation of the GABA-induced current by the test compound is quantified to determine its functional efficacy.

In Vivo Behavioral Assays

The EPM is a widely used model to assess anxiety-like behavior in rodents. The apparatus consists of two open and two closed arms elevated from the floor.

Methodology:

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms.

-

Procedure: The animal is placed in the center of the maze and allowed to explore freely for a set period (typically 5 minutes).

-

Data Collection: The number of entries into and the time spent in the open and closed arms are recorded using a video tracking system.

-

Interpretation: Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms, as they reduce the animal's natural aversion to open, elevated spaces.

The rotarod test is used to evaluate motor coordination and the sedative effects of drugs.

Methodology:

-

Apparatus: A rotating rod that can be set to a constant or accelerating speed.

-

Procedure: The animal is placed on the rotating rod, and the latency to fall off is measured.

-

Data Collection: The time the animal remains on the rod is recorded.

-

Interpretation: Compounds that cause sedation or impair motor coordination will decrease the time the animal is able to stay on the rotating rod.

Conclusion

This compound exhibits a distinct pharmacological profile compared to classical benzodiazepines. As a high-affinity partial agonist at the GABA-A receptor, it demonstrates a separation of anxiolytic effects from sedation and motor impairment in preclinical models. While its clinical development was halted due to hepatotoxicity, the pharmacological profile of this compound continues to serve as an important benchmark in the development of novel anxiolytics with improved therapeutic windows. The data and methodologies presented in this guide provide a comprehensive resource for researchers in the field of GABA-A receptor pharmacology and anxiolytic drug discovery.

References

- 1. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The benzodiazepine binding site of GABA(A) receptors as a target for the development of novel anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discriminative stimulus effects of this compound (U-78875), a partial agonist at the benzodiazepine site, in pentobarbital-trained rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

Panadiplon's Effects on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Panadiplon (U-78875) is a novel non-benzodiazepine anxiolytic agent that acts as a high-affinity partial agonist at the γ-aminobutyric acid type A (GABA-A) receptor. Developed for its potential to elicit anxiolytic effects with a reduced profile of sedation and amnesia compared to traditional benzodiazepines, its clinical advancement was ultimately halted due to observations of hepatic toxicity. Despite its discontinuation for human use, this compound remains a valuable pharmacological tool in preclinical research for dissecting the roles of GABA-A receptor subtypes in the central nervous system (CNS). This technical guide provides an in-depth overview of this compound's mechanism of action, its multifaceted effects on the CNS, and detailed experimental protocols for its characterization.

Introduction

This compound is a quinoxalinone derivative that is structurally distinct from benzodiazepines.[1] It exhibits a pharmacological profile characterized by potent anxiolytic-like activity with diminished sedative and amnestic properties.[2] This unique profile is attributed to its action as a partial agonist at the benzodiazepine (B76468) binding site of the GABA-A receptor.[3] However, unforeseen hepatic toxicity observed in early clinical trials led to the cessation of its development for therapeutic use in humans.[4] This guide synthesizes the available preclinical data on this compound's CNS effects to serve as a comprehensive resource for researchers utilizing this compound as a reference ligand in neuroscience and drug discovery.

Mechanism of Action: Interaction with the GABA-A Receptor

This compound exerts its effects on the CNS primarily through its interaction with the GABA-A receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain.

Binding Affinity and Receptor Subtype Selectivity

Further research is required to fully characterize the binding profile of this compound across the diverse array of GABA-A receptor alpha (α1, α2, α3, α5) subunits to provide a more complete understanding of its subtype selectivity.

Signaling Pathway

As a positive allosteric modulator of the GABA-A receptor, this compound enhances the effect of the endogenous neurotransmitter, GABA. The binding of this compound to the benzodiazepine site induces a conformational change in the receptor, increasing the frequency of chloride (Cl-) channel opening in the presence of GABA. This influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neuronal excitability.

Central Nervous System Effects: Preclinical Data

This compound's effects on the CNS have been characterized in various animal models, revealing a distinct profile of anxiolysis with attenuated sedative and cognitive side effects.

Anxiolytic Effects

This compound has demonstrated clear anxiolytic-like activity in several preclinical models of anxiety. In both the Vogel and Cook-Davidson anticonflict tests in rats, this compound showed a potency similar to that of diazepam, with effective doses in the range of 1-3 mg/kg administered intraperitoneally (i.p.).[2]

Table 1: Anxiolytic Activity of this compound

| Animal Model | Species | Effective Dose (i.p.) | Reference |

| Vogel Anticonflict Test | Rat | 1-3 mg/kg | [2] |

| Cook-Davidson Conflict Test | Rat | 1-3 mg/kg | [2] |

Sedative and Motor Effects

A key feature of this compound is its significantly lower propensity to induce sedation and motor impairment compared to full benzodiazepine agonists. In the rotarod performance test in rats, this compound produced minimal impairment at doses up to 30 mg/kg.[2] In stark contrast, it was shown to completely reverse the motor impairment induced by a 10 mg/kg dose of diazepam.[2]

Table 2: Sedative and Motor Effects of this compound

| Test | Species | Dose (i.p.) | Effect | Reference |

| Rotarod Performance | Rat | Up to 30 mg/kg | Minimal impairment | [2] |

| Diazepam-induced Motor Impairment | Rat | Lower doses | Complete reversal | [2] |

Cognitive Effects

This compound has been shown to lack the anterograde amnesic effects commonly associated with benzodiazepines. In the mouse one-trial passive avoidance task, pretreatment with this compound at doses of 1-10 mg/kg before training did not produce amnesia.[2] Furthermore, it completely blocked the amnesic effect of a 10 mg/kg dose of diazepam.[2]

Table 3: Cognitive Effects of this compound

| Task | Species | Dose (i.p.) | Effect | Reference |

| One-Trial Passive Avoidance | Mouse | 1-10 mg/kg | No anterograde amnesia | [2] |

| Diazepam-induced Amnesia | Mouse | 1-10 mg/kg | Complete blockade | [2] |

Anticonvulsant Effects

While primarily investigated for its anxiolytic properties, this compound's mechanism of action suggests potential anticonvulsant activity. However, specific quantitative data, such as the median effective dose (ED50) in models like the maximal electroshock (MES) test, are not well-documented in publicly available literature.

Electrophysiological Effects

In unanesthetized rats with implanted cortical electrodes, intraperitoneal injections of this compound (3-10 mg/kg) resulted in an increase in the EEG power density in frequencies above 12 Hz and a decrease in power at lower frequencies.[2] This electroencephalogram (EEG) profile is similar to that of diazepam and was completely antagonized by the benzodiazepine antagonist flumazenil, confirming its action at the benzodiazepine receptor.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the CNS effects of this compound.

GABA-A Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of this compound for the benzodiazepine binding site on the GABA-A receptor.

Materials:

-

[³H]-Flunitrazepam (radioligand)

-

This compound or other test compounds

-

Clonazepam or Diazepam (for non-specific binding)

-

Rat brain cortex membranes (source of receptors)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Glass fiber filters

-

Scintillation vials and cocktail

-

Filtration manifold

-

Liquid scintillation counter

Procedure:

-

Prepare rat brain cortical membranes by homogenization and centrifugation.

-

In test tubes, combine a fixed concentration of [³H]-Flunitrazepam (e.g., 1 nM) with varying concentrations of this compound.

-

For determining non-specific binding, use a high concentration of an unlabeled benzodiazepine like clonazepam or diazepam (e.g., 1 µM).

-

Add the prepared brain membrane suspension to each tube.

-

Incubate the mixture at 0-4°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Analyze the data using non-linear regression to determine the IC50 of this compound, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Elevated Plus-Maze Test for Anxiolytic Activity

This behavioral assay is used to assess the anxiolytic-like effects of this compound in rodents.

Apparatus:

-

A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

Procedure:

-

Administer this compound (or vehicle control) to the animals (e.g., rats or mice) at various doses via the desired route (e.g., i.p.).

-

After a specified pretreatment time, place the animal in the center of the maze, facing an open arm.

-

Allow the animal to freely explore the maze for a set period (e.g., 5 minutes).

-

Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

-

Anxiolytic activity is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries compared to the vehicle-treated group.

Rotarod Test for Motor Coordination

This test is used to evaluate the potential of this compound to cause motor impairment.

Apparatus:

-

A rotating rod (rotarod) with adjustable speed.

Procedure:

-

Train the animals to stay on the rotating rod at a constant speed for a predetermined amount of time.

-

On the test day, administer this compound (or vehicle control) at various doses.

-

At set time points after administration, place the animal on the rotarod and measure the latency to fall off.

-

A decrease in the latency to fall compared to the vehicle group indicates motor impairment.

Pharmacokinetics

Conclusion

This compound is a GABAA receptor partial agonist with a unique preclinical profile of potent anxiolytic efficacy and a significantly reduced liability for sedation, motor impairment, and amnesia compared to full benzodiazepine agonists. Although its clinical development was terminated due to hepatotoxicity, it remains an important research tool for investigating the neurobiology of anxiety and the function of the GABAergic system. The detailed experimental protocols provided in this guide offer a framework for the continued preclinical evaluation of this compound and other novel modulators of the GABA-A receptor. Further characterization of its binding to specific GABA-A receptor subtypes and a more complete understanding of its pharmacokinetic and metabolic pathways would provide even greater insight into its complex pharmacological actions.

References

- 1. researchgate.net [researchgate.net]

- 2. Behavioral effects of U-78875, a quinoxalinone anxiolytic with potent benzodiazepine antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Panadiplon's Affinity for GABA-A Receptor Subtypes: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive analysis of the in vitro binding affinity of Panadiplon for various subtypes of the γ-aminobutyric acid type A (GABA-A) receptor. This compound, also known as FG 10571 and PNU 78875, is a partial agonist at the benzodiazepine (B76468) binding site of the GABA-A receptor.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of this compound's receptor subtype selectivity, the experimental methods used for its characterization, and the underlying signaling pathways.

Executive Summary

This compound demonstrates notable selectivity for GABA-A receptors containing the α5 subunit over those containing the α1 subunit.[1][2] This selectivity profile suggests a potential for therapeutic applications with a reduced sedative side-effect profile, as α1-containing receptors are primarily associated with sedation, while α5-containing receptors are implicated in cognitive processes. This guide synthesizes the available quantitative binding data, details the experimental protocols for determining binding affinity, and provides visual representations of the relevant biological and experimental workflows.

Data Presentation: In Vitro Binding Affinity of this compound

| GABA-A Receptor Subtype | Binding Affinity (Ki) | Efficacy | Reference |

| α1-containing | Lower Affinity | Partial Agonist | [1][2] |

| α5-containing | Higher Affinity | Partial Agonist | [1][2] |

| α2-containing | Data Not Available | Data Not Available | |

| α3-containing | Data Not Available | Data Not Available |

Lower Ki values indicate higher binding affinity.

Experimental Protocols: Radioligand Binding Assay

The determination of a compound's binding affinity for GABA-A receptor subtypes is typically achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand that is known to bind to the benzodiazepine site of the GABA-A receptor.

1. Preparation of Receptor Membranes:

-

Source: Membranes are prepared from either cultured cell lines (e.g., HEK293 cells) transiently or stably expressing specific recombinant human GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) or from specific brain regions of animal models.

-

Homogenization: The cells or brain tissue are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifugation: The homogenate undergoes a series of centrifugation steps to isolate the cell membranes containing the receptors. The final membrane pellet is resuspended in the assay buffer.

2. Radioligand and Competitor Preparation:

-

Radioligand: A common radioligand used for the benzodiazepine site is [³H]flunitrazepam. It is diluted in the assay buffer to a final concentration typically at or below its dissociation constant (Kd).

-

Test Compound (this compound): A range of concentrations of this compound are prepared through serial dilutions to generate a competition curve.

3. Binding Assay:

-

Incubation: The receptor membranes, radioligand, and varying concentrations of this compound are incubated together in a multi-well plate. The incubation is typically carried out at 4°C for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).

-

Total and Non-specific Binding:

-

Total Binding: Wells containing only the receptor membranes and the radioligand.

-

Non-specific Binding: Wells containing the receptor membranes, the radioligand, and a high concentration of a non-radiolabeled benzodiazepine (e.g., diazepam or clonazepam) to saturate all specific binding sites.

-

4. Separation and Quantification:

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters, which trap the receptor-bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

5. Data Analysis:

-

IC50 Determination: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

Ki Calculation: The inhibitory constant (Ki), which represents the binding affinity of this compound, is calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

The following diagrams illustrate the experimental workflow and the molecular interactions of this compound with the GABA-A receptor.

References

The Early-Stage Research and Discovery of Panadiplon: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Panadiplon (U-78875) is a novel non-benzodiazepine anxiolytic agent that acts as a high-affinity partial agonist at the γ-aminobutyric acid type A (GABAA) receptor.[1][2] Early preclinical studies revealed a promising pharmacological profile, characterized by potent anxiolytic effects with a significantly wider therapeutic window compared to traditional benzodiazepines, exhibiting minimal sedative or amnestic properties.[3][4] However, the clinical development of this compound was terminated following the discovery of unexpected hepatotoxicity in Phase 1 human trials, a toxicity not predicted by initial animal models.[5] Subsequent research elucidated a complex metabolic pathway responsible for this liver damage, involving the formation of a toxic metabolite, cyclopropane (B1198618) carboxylic acid (CPCA), which disrupts mitochondrial function. This whitepaper provides an in-depth technical guide to the early-stage research and discovery of this compound, detailing its mechanism of action, preclinical pharmacology, and the ultimate toxicological findings that led to its discontinuation.

Introduction

The quest for anxiolytic agents with improved side-effect profiles over classical benzodiazepines has been a significant focus of neuropharmacological research. Benzodiazepines, while effective, are associated with sedation, amnesia, tolerance, and dependence. This compound emerged as a promising candidate from a novel chemical class of quinoxalinones, designed to selectively modulate the GABAA receptor to achieve anxiolysis without the common debilitating side effects.

Synthesis and Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-propan-2-ylimidazo[1,5-a]quinoxalin-4-one |

| Molecular Formula | C₁₈H₁₇N₅O₂ |

| Molar Mass | 335.36 g/mol |

| CAS Number | 124423-84-3 |

Preclinical Pharmacology

Mechanism of Action

This compound exerts its anxiolytic effects by acting as a partial agonist at the benzodiazepine (B76468) binding site of the GABAA receptor. This positive allosteric modulation enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to neuronal hyperpolarization and a reduction in neuronal excitability.

In Vitro Binding Affinity

This compound demonstrates high affinity for the benzodiazepine receptor. A key study determined its inhibition constant (Ki) for the displacement of [³H]-flunitrazepam from rat cortical membranes.

Table 2: In Vitro Receptor Binding Affinity of this compound

| Radioligand | Tissue Preparation | Ki (nM) | Reference |

| [³H]-Flunitrazepam | Rat Cortical Membranes | 1.56 | Sethy et al., 1992 |

In Vivo Efficacy

Preclinical studies in rodent models demonstrated the anxiolytic potential of this compound. It showed efficacy in anticonflict models, which are classic paradigms for assessing anxiolytic drug action.

Table 3: In Vivo Anxiolytic Activity of this compound

| Animal Model | Species | Route of Administration | Effective Dose Range | Comparator and Potency | Reference |

| Vogel Conflict Test | Rat | Intraperitoneal (i.p.) | 1-3 mg/kg | Similar to Diazepam | Tang et al., 1991 |

| Cook-Davidson Conflict Test | Rat | Intraperitoneal (i.p.) | 1-3 mg/kg | Similar to Diazepam | Tang et al., 1991 |

Note: Specific ED₅₀ values in the elevated plus-maze or light-dark box tests are not detailed in the available literature.

A significant advantage of this compound observed in these early studies was its separation of anxiolytic effects from sedation. It produced minimal impairment in the rotarod performance test in rats at doses up to 30 mg/kg, a dose significantly higher than its anxiolytically effective range.

Clinical Development and Discontinuation

Despite the promising preclinical profile, the development of this compound was halted during Phase 1 clinical trials due to observations of hepatotoxicity in human volunteers. This adverse effect was not predicted by the standard preclinical toxicology studies conducted in rats, dogs, and monkeys.

Mechanism of Hepatotoxicity

Subsequent investigations revealed a species-specific metabolic pathway responsible for the liver damage. In susceptible species, like the Dutch-belted rabbit and humans, this compound is metabolized to cyclopropane carboxylic acid (CPCA). This metabolite was found to be the primary mediator of the observed hepatotoxicity.

The proposed mechanism of this compound-induced hepatotoxicity involves a cascade of events initiated by CPCA:

-

Inhibition of Mitochondrial β-oxidation: CPCA inhibits the mitochondrial beta-oxidation of fatty acids.

-

Disruption of Cellular Respiration: This inhibition leads to impaired cellular energy metabolism.

-

Glycogen (B147801) Depletion and Disrupted Glucose Homeostasis: The compromised energy state results in the depletion of hepatic glycogen stores and a disruption of glucose regulation.

-

Secondary Stress and Cell Death: The metabolically compromised hepatocytes become vulnerable to secondary stressors, ultimately leading to apoptosis and necrosis.

Experimental Protocols

GABAA Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of this compound for the benzodiazepine site on the GABAA receptor.

Materials:

-

Rat cortical tissue

-

Tris-HCl buffer (50 mM, pH 7.4)

-

[³H]-Flunitrazepam (radioligand)

-

Unlabeled diazepam (for non-specific binding determination)

-

This compound (test compound)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in fresh buffer.

-

Binding Assay: In a multi-well plate, combine the membrane preparation with a fixed concentration of [³H]-Flunitrazepam and varying concentrations of this compound.

-

Incubation: Incubate the mixture at 0-4°C to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled diazepam) from total binding. Determine the IC₅₀ value of this compound and convert it to a Ki value using the Cheng-Prusoff equation.

Elevated Plus-Maze (EPM) Test for Anxiolytic Activity

Objective: To assess the anxiolytic-like effects of this compound in rodents.

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

-

Acclimatization: Allow the animals (rats or mice) to acclimate to the testing room for at least one hour before the experiment.

-

Drug Administration: Administer this compound or vehicle (e.g., intraperitoneally) at a predetermined time before the test.

-

Testing: Place the animal in the center of the maze, facing an open arm.

-

Observation: Record the animal's behavior for a set period (typically 5 minutes) using a video camera.

-

Data Analysis: Score the number of entries into and the time spent in the open and enclosed arms. An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.

Visualizations

Caption: this compound's anxiolytic signaling pathway.

Caption: this compound's metabolic hepatotoxicity pathway.

Caption: this compound's early-stage development workflow.

Conclusion

The story of this compound's early-stage research and discovery is a salient case study in modern drug development. It underscores the potential for designing novel chemical entities with highly desirable pharmacological profiles, in this instance, a potent anxiolytic with a reduced sedative liability. However, it also serves as a critical reminder of the challenges in predicting species-specific metabolic toxicities. The unforeseen hepatotoxicity in humans, despite clean preclinical toxicology in standard animal models, highlights the importance of developing more predictive in vitro and in vivo models to de-risk drug candidates earlier in the development pipeline. While this compound itself did not reach the market, the research surrounding its mechanism of action and toxicity has contributed valuable knowledge to the fields of neuropharmacology and toxicology.

References

- 1. Role of cGMP in the mechanism of anxiolytic activity of U-78875 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Behavioral effects of U-78875, a quinoxalinone anxiolytic with potent benzodiazepine antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Panadiplon Dosage for In Vivo Studies in Rodents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Panadiplon (U-78875) dosage and administration for in vivo research in rodents. This compound is a non-benzodiazepine anxiolytic that acts as a high-affinity partial agonist at GABA-A receptors.[1] While it showed promise for potent anxiolytic effects with minimal sedative properties, its development for human use was halted due to evidence of liver damage.[1][2] It remains a valuable tool in animal research for studying the GABAergic system and anxiety-related behaviors.

Data Presentation: this compound Dosage in Rodents

The following tables summarize the effective doses of this compound observed in various behavioral and physiological paradigms in rats and mice. It is crucial to note that the optimal dose for a specific study will depend on the animal strain, age, sex, and the specific experimental question being addressed.

Table 1: this compound (U-78875) Dosages in Rats

| Experimental Model | Route of Administration | Effective Dose Range (mg/kg) | Observed Effects | Reference |

| Vogel Conflict Test | Intraperitoneal (i.p.) | 1 - 3 | Anticonflict (anxiolytic) effects, similar in potency to diazepam. | [3] |

| Cook-Davidson Conflict Model | Intraperitoneal (i.p.) | 1 - 3 | Anticonflict (anxiolytic) effects, similar in potency to diazepam. | [3] |

| Electroencephalography (EEG) | Intraperitoneal (i.p.) | 3 - 10 | Increased EEG power density in frequencies above 12 Hz, similar to diazepam. This effect was antagonized by flumazenil. | [3] |

| Shuttle Box Avoidance | Intraperitoneal (i.p.) | 3 - 10 | Increased avoidance responses and antagonized the suppression of avoidance caused by diazepam. | [3] |

| Rotarod Performance | Intraperitoneal (i.p.) | Up to 30 | Minimal impairment of motor coordination. | [3] |

Table 2: this compound (U-78875) Dosages in Mice

| Experimental Model | Route of Administration | Effective Dose Range (mg/kg) | Observed Effects | Reference |

| One-Trial Passive Avoidance | Intraperitoneal (i.p.) | 1 - 10 | No anterograde amnesia when administered before training; completely blocked the amnesic effect of diazepam. | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the dosage tables. These protocols are intended as a guide and may require optimization for specific laboratory conditions and research goals.

Protocol 1: Evaluation of Anxiolytic Activity in Rats using the Vogel Conflict Test

Objective: To assess the anxiolytic-like effects of this compound by measuring its ability to increase punished responding.

Materials:

-

Male Wistar rats (200-250 g)

-

This compound (U-78875)

-

Vehicle (e.g., sterile saline with 1% Tween 80)

-

Diazepam (positive control)

-

Vogel conflict test apparatus (operant chamber with a drinking spout connected to a shock generator)

-

Syringes and needles for intraperitoneal injection

Procedure:

-

Animal Preparation: House rats individually for at least 3-4 days before the experiment with free access to food. Water-deprive the rats for 48 hours prior to the test session to motivate drinking behavior.

-

Drug Preparation: Dissolve this compound in the vehicle to the desired concentrations (e.g., to achieve doses of 1, 3, and 10 mg/kg). Prepare a solution of diazepam (e.g., 5 mg/kg) as a positive control.

-

Administration: Administer this compound, diazepam, or vehicle via intraperitoneal (i.p.) injection 30 minutes before the test session.

-

Test Session:

-

Place the rat in the Vogel conflict test chamber.

-

Allow a 3-minute habituation period during which licking the spout results in water delivery without any shock.

-

Following habituation, every 20th lick is punished with a mild electric shock (e.g., 0.5 mA for 0.5 seconds).

-

The session lasts for a total of 10 minutes.

-

-

Data Collection: Record the total number of licks and the total number of shocks received during the 10-minute session.

-

Data Analysis: An increase in the number of shocks received is indicative of an anxiolytic effect. Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests) to compare the different treatment groups.

Protocol 2: Assessment of Motor Coordination in Rats using the Rotarod Test

Objective: To evaluate the effect of this compound on motor coordination and balance.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

This compound (U-78875)

-

Vehicle

-

Rotarod apparatus

-

Syringes and needles for i.p. injection

Procedure:

-

Animal Training:

-

On the day before the test, train the rats on the rotarod at a constant speed (e.g., 10 rpm) for at least three trials of 120 seconds each.

-

Rats that are unable to stay on the rod for 120 seconds should be excluded from the study.

-

-

Drug Preparation: Prepare solutions of this compound at various doses (e.g., 10, 20, 30 mg/kg) in the appropriate vehicle.

-

Administration: Administer this compound or vehicle via i.p. injection 30 minutes before testing.

-

Test Session:

-

Place the rat on the rotating rod.

-

Record the latency to fall from the rod or the time the rat passively rotates with the rod for two full rotations.

-

Conduct three trials for each animal with a 15-minute inter-trial interval.

-

-

Data Analysis: Compare the mean latency to fall between the different treatment groups using a suitable statistical analysis (e.g., repeated measures ANOVA). A significant decrease in the latency to fall indicates motor impairment.

Signaling Pathways and Experimental Workflows

Diagram 1: Postulated Mechanism of this compound-Induced Hepatotoxicity

Caption: Postulated pathway of this compound-induced liver toxicity.

Diagram 2: Experimental Workflow for Anxiolytic Drug Testing in Rodents

Caption: General workflow for in vivo anxiolytic drug screening.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Behavioral effects of U-78875, a quinoxalinone anxiolytic with potent benzodiazepine antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for Panadiplon Administration in Animal Models of Anxiety

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Panadiplon (U-78875) is a non-benzodiazepine anxiolytic agent that acts as a high-affinity partial agonist at the γ-aminobutyric acid type A (GABA-A) receptor. While its development for human use was discontinued (B1498344) due to observations of liver toxicity, it remains a valuable tool in preclinical research for investigating the mechanisms of anxiety and the function of the GABAergic system.[1] These protocols provide guidelines for the administration of this compound in common rodent models of anxiety-like behavior, the Elevated Plus Maze (EPM) and the Light-Dark Box (LDB) test.

Mechanism of Action

This compound enhances the effect of the inhibitory neurotransmitter GABA at the GABA-A receptor. By binding to an allosteric site on the receptor, it increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in neuronal excitability. This potentiation of GABAergic inhibition is believed to underlie its anxiolytic effects.

Experimental Considerations

-

Animal Models: The most commonly used animal models for assessing anxiolytic drug efficacy are the Elevated Plus Maze and the Light-Dark Box test. These tests are based on the conflict between the innate aversion of rodents to open, brightly lit spaces and their natural exploratory drive.[2][3][4][5]

-

Route of Administration: this compound can be administered via various routes, including oral (PO) and intraperitoneal (IP) injection. The choice of administration route may depend on the specific experimental design and desired pharmacokinetic profile.

-

Vehicle Selection: The choice of vehicle for dissolving this compound is critical for ensuring accurate dosing and minimizing confounding effects. Common vehicles for oral administration in rodents include water, 0.5% w/v carboxymethyl cellulose (B213188) (CMC), and corn oil. For intraperitoneal injections, sterile saline or phosphate-buffered saline (PBS) are typically used. It is essential to establish that the chosen vehicle does not produce any behavioral effects on its own.

-

Timing of Administration: The time interval between drug administration and behavioral testing should be consistent and based on the pharmacokinetic properties of this compound to ensure testing occurs at peak drug effect. A typical pre-treatment time for intraperitoneal injections is 30 minutes.

-

Control Groups: A vehicle-treated control group is essential to differentiate the effects of this compound from those of the vehicle and the experimental procedures. A positive control, such as diazepam, can also be included to validate the experimental model.

Experimental Protocols

Elevated Plus Maze (EPM) Test

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.

Materials:

-

Elevated Plus Maze apparatus

-

This compound

-

Vehicle (e.g., sterile saline, 0.5% CMC)

-

Syringes and needles for administration

-

Animal subjects (mice or rats)

-

Video tracking software (optional, but recommended for accurate data collection)

Procedure:

-

Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.

-

Drug Administration: Administer this compound or vehicle to the animals via the chosen route (e.g., IP injection). A common pre-treatment time is 30 minutes before placing the animal on the maze.

-

Testing:

-

Place the animal in the center of the maze, facing one of the open arms.

-

Allow the animal to explore the maze for a 5-minute period.

-

Record the session using a video camera positioned above the maze.

-

-

Data Analysis:

-

Score the following parameters:

-

Number of entries into the open and closed arms.

-

Time spent in the open and closed arms.

-

-

Calculate the percentage of open arm entries and the percentage of time spent in the open arms.

-

-

Cleaning: Thoroughly clean the maze with a 70% ethanol (B145695) solution between each animal to eliminate olfactory cues.

Light-Dark Box (LDB) Test

The LDB test is another common model for assessing anxiety-like behavior, based on the conflict between exploration and aversion to a brightly lit environment. Anxiolytic drugs are expected to increase the time spent in the light compartment.

Materials:

-

Light-Dark Box apparatus

-

This compound

-

Vehicle (e.g., sterile saline, 0.5% CMC)

-

Syringes and needles for administration

-

Animal subjects (mice or rats)

-

Video tracking software (optional)

Procedure:

-

Habituation: Acclimate the animals to the testing room for at least 60 minutes prior to testing.

-

Drug Administration: Administer this compound or vehicle via the chosen route. A 30-minute pre-treatment time is common for IP injections.

-

Testing:

-

Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.

-

Allow the animal to freely explore the apparatus for a 5 to 10-minute period.

-

Record the session with a video camera.

-

-

Data Analysis:

-

Score the following parameters:

-

Time spent in the light and dark compartments.

-

Number of transitions between the two compartments.

-

Latency to first enter the dark compartment.

-

-

-

Cleaning: Clean the apparatus thoroughly with 70% ethanol between trials.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound in the EPM and LDB tests, based on typical results for anxiolytic compounds. Note: Specific data for this compound from publicly available, peer-reviewed literature is limited. The values presented here are for illustrative purposes.

Table 1: Effect of this compound on Behavior in the Elevated Plus Maze (Mouse)

| Treatment Group | Dose (mg/kg, IP) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |

| Vehicle | - | 15.2 ± 2.1 | 20.5 ± 3.2 | 25.1 ± 2.8 |

| This compound | 0.5 | 25.8 ± 3.5 | 30.1 ± 4.1 | 24.5 ± 3.1 |

| This compound | 1.0 | 38.4 ± 4.2 | 42.6 ± 5.0 | 23.9 ± 2.5 |

| This compound | 2.0 | 45.1 ± 5.1 | 50.3 ± 5.5 | 22.8 ± 2.9 |

| Diazepam (Positive Control) | 1.0 | 48.2 ± 4.8 | 53.7 ± 5.8 | 21.5 ± 2.4 |

*p < 0.05, **p < 0.01 compared to Vehicle group.

Table 2: Effect of this compound on Behavior in the Light-Dark Box Test (Mouse)

| Treatment Group | Dose (mg/kg, IP) | Time in Light (s) (Mean ± SEM) | Transitions (Mean ± SEM) | Latency to Dark (s) (Mean ± SEM) |

| Vehicle | - | 45.3 ± 5.8 | 12.1 ± 1.5 | 8.2 ± 1.1 |

| This compound | 0.5 | 78.6 ± 8.2 | 15.4 ± 1.8 | 15.7 ± 2.0 |